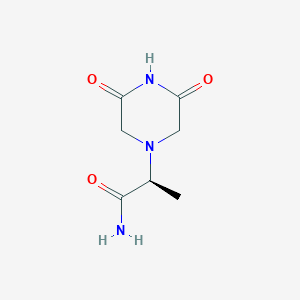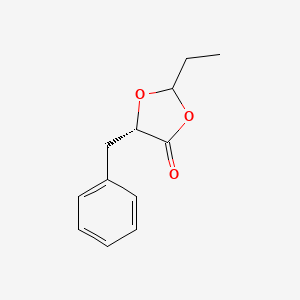![molecular formula C29H29N5O2S B13793867 Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- CAS No. 6994-53-2](/img/structure/B13793867.png)
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Naphtho[1,2-d]triazol-2-yl Group: This step involves the cyclization of a suitable precursor to form the naphtho[1,2-d]triazole ring.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the benzenesulfonamide core with a dimethylamino propyl halide.
Introduction of the Phenylethenyl Group: This step involves the reaction of the intermediate with a suitable phenylethenyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein binding.
Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the synthesis of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. The compound may also interact with cellular receptors or signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: A simpler compound with a similar core structure but lacking the additional functional groups.
Naphtho[1,2-d]triazole Derivatives: Compounds with a similar triazole ring but different substituents.
Dimethylamino Propyl Derivatives: Compounds with a similar dimethylamino propyl group but different core structures.
The uniqueness of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
6994-53-2 |
|---|---|
Formule moléculaire |
C29H29N5O2S |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
5-benzo[e]benzotriazol-2-yl-N-[3-(dimethylamino)propyl]-2-(2-phenylethenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H29N5O2S/c1-33(2)20-8-19-30-37(35,36)28-21-25(17-15-24(28)14-13-22-9-4-3-5-10-22)34-31-27-18-16-23-11-6-7-12-26(23)29(27)32-34/h3-7,9-18,21,30H,8,19-20H2,1-2H3 |
Clé InChI |
NCAUVDFTNUOZEZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)C=CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)









![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)


